molecular formula C14H21BO4 B1313019 2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 214360-69-7

2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1313019
CAS No.: 214360-69-7
M. Wt: 264.13 g/mol
InChI Key: SGMCDJPHIFYVJF-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,4-dimethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.

    Conditions: Typically carried out in an organic solvent like toluene or ethanol, under inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (e.g., 80-100°C).

Major Products

The major products of these reactions are biaryl or substituted alkenes, depending on the nature of the halide used in the coupling reaction.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

    Chemistry: As a reagent in Suzuki–Miyaura coupling for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the development of biologically active compounds and molecular probes.

    Medicine: For the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: In the production of polymers, electronic materials, and fine chemicals.

Mechanism of Action

The compound acts as a boron source in Suzuki–Miyaura coupling reactions. The mechanism involves the transmetalation of the boronic ester to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The boron atom facilitates the transfer of the organic group to the palladium center, enabling the coupling reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethoxyphenyl)boronic acid
  • 4,4,5,5-Tetramethyl-2-(2,4,6-trimethoxyphenyl)-1,3,2-dioxaborolane
  • 2-(2,4-Dimethoxyphenyl)-1,3,2-dioxaborinane

Uniqueness

2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its high stability and reactivity in cross-coupling reactions. Its tetramethyl dioxaborolane structure provides enhanced stability compared to other boronic acids and esters, making it a preferred choice in many synthetic applications.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-8-7-10(16-5)9-12(11)17-6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMCDJPHIFYVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430825
Record name 2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214360-69-7
Record name 2-(2,4-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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